1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone

Regioselective metalation Halogen–lithium exchange Ortho‑directing effect

1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone (CAS 1782557-19-0) is a heterobifunctional building block that combines a C6‑bromo substituent with a C2‑acetyl group on the imidazo[1,2‑a]pyrazine scaffold. The scaffold is a privileged motif in medicinal chemistry, serving as a core for kinase inhibitors, bromodomain ligands, and luciferase substrates.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
Cat. No. B12649433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone
Molecular FormulaC8H6BrN3O
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN2C=C(N=CC2=N1)Br
InChIInChI=1S/C8H6BrN3O/c1-5(13)6-3-12-4-7(9)10-2-8(12)11-6/h2-4H,1H3
InChIKeyWWPUOJULIHYOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone: Core Building Block Profile


1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone (CAS 1782557-19-0) is a heterobifunctional building block that combines a C6‑bromo substituent with a C2‑acetyl group on the imidazo[1,2‑a]pyrazine scaffold. The scaffold is a privileged motif in medicinal chemistry, serving as a core for kinase inhibitors, bromodomain ligands, and luciferase substrates [1]. The distinct placement of the bromine atom and the acetyl handle enables orthogonal synthetic transformations that are not simultaneously accessible in the unsubstituted core or mono‑functionalized analogs.

Why Simple Imidazo[1,2-a]pyrazine Analogs Cannot Replace 1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone


In‑class imidazo[1,2‑a]pyrazine derivatives lack the dual orthogonal functionality that 1-(6‑bromoimidazo[1,2‑a]pyrazin‑2‑yl)ethanone provides. The C6‑bromine exhibits unique site‑specific reactivity that differs from halogen substitution at the C3 position, while the C2‑acetyl group serves as a distinct condensation and aldol‑type handle [1]. A common comparator, 6‑bromoimidazo[1,2‑a]pyrazine, possesses the halogen but lacks the acetyl anchor, limiting its utility in sequential or one‑pot diversification strategies. Consequently, substituting with a mono‑functional analog forces additional synthetic steps, reduces convergence, and often lowers overall yield.

Quantitative Differentiation Evidence for 1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone vs. Closest Analogs


C6‑Bromo Directs Ortho‑Lithiation Rather Than Metal–Halogen Exchange, Unlike C3‑Bromo Analogs

In the imidazo[1,2‑a]pyrazine series, the bromine atom at the 6‑position uniquely directs ortho‑lithiation at C5 instead of undergoing the halogen–metal exchange that occurs at the 3‑position. In a head‑to‑head study, 3‑bromoimidazo[1,2‑a]pyrazine underwent ready lithium–bromine exchange, whereas the 6‑bromo isomer gave C5‑substituted products via an ortho‑directing effect [1]. This divergence means 1-(6‑bromoimidazo[1,2‑a]pyrazin‑2‑yl)ethanone can be selectively functionalized at C5 without loss of the C6‑bromine, a pathway unavailable to the 3‑bromo‑(2‑acetyl) regioisomer.

Regioselective metalation Halogen–lithium exchange Ortho‑directing effect

Superior Suzuki Coupling Yield at C6 vs. C6‑Chloro Analogs in Imidazo[1,2-a]pyrazine Series

The C6‑bromo group exhibits higher reactivity in palladium‑catalyzed Suzuki cross‑coupling compared to the corresponding C6‑chloro analog. When 6‑bromoimidazo[1,2‑a]pyrazine was coupled with pyridin‑4‑ylboronic acid under microwave irradiation, the isolated yield was 72% [1]. In contrast, parallel experiments with 6‑chloroimidazo[1,2‑a]pyrazine derivatives consistently require harsher conditions (higher temperature or catalyst loading) and typically deliver yields in the 40–55% range under comparable thermal protocols [2]. The acetyl group at C2 does not interfere with the palladium cycle, preserving the coupling efficiency of the bromoarene.

Suzuki cross‑coupling Palladium catalysis Halogen reactivity

Acetyl Group at C2 Enables Unique Claisen/Aldol Diversification Absent in 6‑Bromoimidazo[1,2-a]pyrazine

The C2‑acetyl substituent provides a nucleophilic/electrophilic handle that is absent in the simpler building block 6‑bromoimidazo[1,2‑a]pyrazine. 1‑(6‑Bromoimidazo[1,2‑a]pyrazin‑2‑yl)ethanone can undergo Claisen‑type condensations with aldehydes to form α,β‑unsaturated ketones, or aldol additions that create secondary alcohol intermediates for additional functionalization [1]. The closest comparator, 6‑bromoimidazo[1,2‑a]pyrazine, lacks this reactive carbonyl, restricting its use to cross‑coupling chemistry only and requiring a separate acylation step to install a C2‑carbonyl equivalent, which typically proceeds in 55–70% yield under Friedel–Crafts conditions [2].

C2‑acetyl reactivity Claisen condensation Library diversification

Imidazo[1,2-a]pyrazine Scaffold with C6‑Bromo Substituent Delivers Sub‑Micromolar BRD4 Binding Affinity (Class‑Level Lead Validation)

Although 1‑(6‑bromoimidazo[1,2‑a]pyrazin‑2‑yl)ethanone is a synthetic intermediate rather than a final drug candidate, the imidazo[1,2‑a]pyrazine core bearing a C6‑bromo or derived substituent has been optimized into lead compound UMB‑32, which binds BRD4 with a Kd of 550 nM and exhibits cellular potency of 724 nM [1]. In the same study, early bromodomain inhibitor hits lacking the imidazo[1,2‑a]pyrazine core showed biochemical IC50 values in the 5–20 µM range, a >10‑fold weaker affinity. This class‑level validation demonstrates that intermediates with the 6‑bromo‑2‑carbonyl architecture are direct precursors to the most potent members of the series.

BRD4 bromodomain Epigenetic inhibitors Kd / IC50

C2‑Acetyl vs. C3‑Amine Substitution: Divergence in Biological Target Profile

In a series of imidazo[1,2‑a]pyrazines evaluated as CDK9 inhibitors, substitution at the 2‑position with aryl or acyl groups (mimicking the C2‑acetyl handle) was essential for potent cytotoxicity, whereas C3‑amine‑substituted analogs showed markedly weaker activity [1]. Specifically, 2‑phenylimidazo[1,2‑a]pyrazin‑3‑amine derivatives achieved IC50 values of 0.5–2.0 µM against MCF‑7 cells, while analogs lacking the 2‑substituent or bearing only a 3‑amine exhibited IC50 > 10 µM. The C2‑acetyl group in 1-(6‑bromoimidazo[1,2‑a]pyrazin‑2‑yl)ethanone serves as a direct precursor for installing the 2‑aryl or 2‑alkenyl motifs that drive this potency advantage.

Kinase selectivity CDK9 inhibitor Structure–activity relationship

Optimal Application Scenarios for 1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone Based on Quantitative Evidence


Late‑Stage C5‑Selective Functionalization for Epigenetic Probe Libraries

Because the C6‑bromine directs ortho‑lithiation to C5 rather than undergoing metal–halogen exchange [1], 1-(6‑bromoimidazo[1,2‑a]pyrazin‑2‑yl)ethanone is an ideal template for constructing 5,6‑disubstituted imidazo[1,2‑a]pyrazine libraries. A user can first introduce a C5 substituent via directed lithiation, then exploit the retained C6‑bromine for Suzuki coupling, achieving a two‑step diversification that is precluded by the 3‑bromo regioisomer.

One‑Pot Parallel Synthesis of BRD4 Bromodomain Inhibitor Precursors

The combination of an acetyl handle at C2 and a bromo group at C6 allows convergent library synthesis for BRD4 bromodomain programs. The C2‑acetyl can undergo Claisen condensation to install an α,β‑unsaturated ketone warhead, while the C6‑bromine simultaneously participates in a Suzuki coupling to introduce aryl diversity. This one‑pot, two‑step strategy directly delivers analogs of the validated 550 nM BRD4 lead UMB‑32 [2], eliminating the need for stepwise protection/deprotection sequences.

Building Block for CDK9/Aurora Kinase Inhibitor SAR Exploration

Structure–activity relationship studies show that imidazo[1,2‑a]pyrazines require a 2‑substituent for sub‑micromolar anticancer activity (IC50 = 0.5–2.0 µM in MCF‑7), whereas unsubstituted or 3‑amine‑only analogs are >5‑fold less potent [3]. 1‑(6‑Bromoimidazo[1,2‑a]pyrazin‑2‑yl)ethanone is the most direct starting material for generating diverse 2‑aryl/alkenyl‑6‑bromo intermediates that feed into kinase inhibitor optimization campaigns.

Coelenterazine Analogue Synthesis for Bioluminescent Assays

The imidazo[1,2‑a]pyrazine core is the structural foundation of coelenterazine luciferase substrates, with modifications at C2 and C6 critically influencing luminescence wavelength and intensity [4]. The dual‑functional bromo‑acetyl building block enables systematic scanning of both C2 and C6 substituent effects on bioluminescent properties, providing a more efficient route than sequential mono‑functionalization strategies.

Quote Request

Request a Quote for 1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.